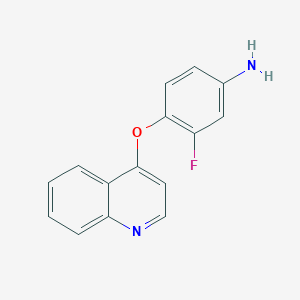

3-Fluoro-4-(quinolin-4-yloxy)aniline

Description

Propriétés

IUPAC Name |

3-fluoro-4-quinolin-4-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-12-9-10(17)5-6-15(12)19-14-7-8-18-13-4-2-1-3-11(13)14/h1-9H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGDTXRXYPIJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OC3=C(C=C(C=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Fluoro-4-(quinolin-4-yloxy)aniline chemical structure and properties

This technical guide provides an in-depth analysis of 3-Fluoro-4-(quinolin-4-yloxy)aniline , a critical scaffold in the development of Type II kinase inhibitors.

Part 1: Identity & Structural Significance

3-Fluoro-4-(quinolin-4-yloxy)aniline is a specialized chemical intermediate used primarily in the discovery and synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). It serves as the "warhead" scaffold for drugs targeting c-Met , VEGFR2 , and RET kinases. Its structure is homologous to the core of the FDA-approved drug Cabozantinib (Cometriq), differing primarily by the substitution pattern on the quinoline ring.

Chemical Identity

| Property | Detail |

| IUPAC Name | 3-Fluoro-4-(quinolin-4-yloxy)aniline |

| CAS Number | 1308641-96-4 |

| Molecular Formula | C₁₅H₁₁FN₂O |

| Molecular Weight | 254.26 g/mol |

| SMILES | Nc1ccc(Oc2ccnc3ccccc23)c(F)c1 |

| Role | Pharmacophore Scaffold, Drug Intermediate |

Structural Pharmacophore Analysis

This molecule is designed to bridge the ATP-binding pocket and the hydrophobic back pocket of a kinase enzyme.

-

Quinoline Moiety: Acts as the "hinge binder" equivalent or hydrophobic anchor. In final drug candidates (like Cabozantinib), this ring is often substituted (e.g., 6,7-dimethoxy) to optimize solubility and hydrogen bonding.

-

Ether Linker (-O-): Provides rotational freedom, allowing the molecule to adopt the necessary conformation to fit into the kinase active site.

-

Fluorine Substitution (C3-Position):

-

Conformational Lock: The fluorine atom induces a preferred conformation via electrostatic repulsion with the ether oxygen and/or weak intramolecular H-bonds, often improving binding entropy.

-

Metabolic Stability: Blocks metabolic oxidation at the ortho-position of the aniline ring.

-

-

Aniline Amine (-NH₂): The reactive handle. It is almost exclusively used to form a urea or amide linkage (e.g., reacting with an isocyanate or dicarboxylic acid derivative) to extend into the kinase "gatekeeper" region.

Part 2: Physicochemical Properties[1][4][5]

Understanding the baseline properties of the scaffold is essential for predicting the behavior of the final drug candidate.

| Property | Value (Predicted/Exp) | Significance |

| LogP | ~2.8 - 3.2 | Moderately lipophilic; good membrane permeability. |

| pKa (Aniline) | ~3.5 - 4.0 | Lower than typical anilines due to the electron-withdrawing fluorine and quinolyl-ether group. |

| pKa (Quinoline) | ~4.5 - 5.0 | Protonation site; affects solubility in acidic media (e.g., stomach). |

| H-Bond Donors | 1 (NH₂) | Key for subsequent derivatization. |

| H-Bond Acceptors | 3 (N, O, F) | Interaction points for kinase residues. |

| Solubility | DMSO, Methanol, EtOAc | Poor water solubility in neutral form; soluble as HCl salt. |

Part 3: Synthetic Pathways

The synthesis of 3-Fluoro-4-(quinolin-4-yloxy)aniline relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[1] The electron-deficient nature of the 4-chloroquinoline facilitates the attack by the phenolic oxygen.

Primary Synthesis Route (SₙAr)

This protocol describes the coupling of 4-chloroquinoline with 4-amino-2-fluorophenol.

Reagents:

-

Substrate A: 4-Chloroquinoline (or 4-Chloro-6,7-dimethoxyquinoline for Cabozantinib analogs).

-

Substrate B: 4-Amino-2-fluorophenol.

-

Base: Potassium tert-butoxide (KOtBu) or Potassium Carbonate (K₂CO₃).

-

Solvent: High-boiling polar aprotic solvent (DMSO, DMF, or NMP).

Step-by-Step Protocol:

-

Deprotonation: Charge a reaction vessel with 4-amino-2-fluorophenol (1.0 equiv) and dry DMSO. Add KOtBu (1.2 equiv) at room temperature. Stir for 30 minutes to generate the phenoxide anion. Note: The solution will likely darken.

-

Coupling: Add 4-chloroquinoline (1.0 equiv) to the mixture.

-

Heating: Heat the reaction mixture to 100–130°C for 4–12 hours. Monitor conversion by HPLC or TLC (EtOAc/Hexane).

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water. The product should precipitate as a solid.

-

Purification: Filter the solid. Wash with water and diethyl ether. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH) if necessary.

Alternative Route (Nitro Reduction)

If the amino-phenol is unstable or expensive, the synthesis can start from 2-fluoro-4-nitrophenol .

-

Coupling: 4-Chloroquinoline + 2-Fluoro-4-nitrophenol (Base/Heat) → 3-Fluoro-4-(quinolin-4-yloxy)nitrobenzene .

-

Reduction: Hydrogenation (H₂, Pd/C) or Iron/Ammonium Chloride reduction → 3-Fluoro-4-(quinolin-4-yloxy)aniline .

Visual Synthesis Pathway

Caption: Convergent synthetic pathways for the 3-Fluoro-4-(quinolin-4-yloxy)aniline scaffold via SₙAr coupling.

Part 4: Analytical Characterization

To validate the structure, the following spectral signatures are diagnostic.

¹H NMR (DMSO-d₆, 400 MHz)

-

Quinoline Protons:

-

δ 8.6–8.8 ppm (d, 1H): H-2 of quinoline (deshielded by nitrogen).

-

δ 6.4–6.6 ppm (d, 1H): H-3 of quinoline (upfield due to ether oxygen donation).

-

δ 7.5–8.2 ppm (m, 4H): Remaining aromatic protons of the quinoline ring.

-

-

Aniline Protons:

-

δ 6.8–7.2 ppm (m, 3H): Aromatic protons of the fluorophenyl ring. The coupling constants (

) will be visible, typically splitting signals into multiplets. -

δ 5.2–5.5 ppm (s, 2H): Broad singlet for the -NH₂ amine protons (exchangeable with D₂O).

-

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: Observed peak at m/z 255.1 .

-

Fragmentation: Loss of the quinoline moiety or cleavage of the ether bond may be observed at higher collision energies.

Part 5: Safety & Handling (MSDS Highlights)

As a halogenated aniline derivative and quinoline compound, strict safety protocols are required.

-

Hazard Classification:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Anilines are known methemoglobin-forming agents.

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

-

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle only in a chemical fume hood to avoid inhalation of dust/vapors.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

-

Part 6: References

-

PubChem. (2025). 3-Fluoro-4-(quinolin-4-yloxy)aniline Compound Summary. National Library of Medicine. [Link]

-

Laus, G., et al. (2016). Crystal structures of intermediates in a new synthesis of antitumor drug cabozantinib. Heterocycles, 93(1), 323-332. [Link]

-

Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

Exelixis, Inc. (2011). Patent WO2011017639A1: Malate salt of N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.

Sources

CAS number 1029415-40-0 physical and chemical characteristics

A comprehensive analysis of the physical, chemical, and biological properties of 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt, a potent inhibitor of de novo pyrimidine nucleotide biosynthesis.

Introduction

This technical guide provides a detailed overview of the physical and chemical characteristics, mechanism of action, and potential therapeutic applications of the compound identified by CAS number 1029415-40-0. Also known as 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (and referred to by the investigational code NSC 368390), this molecule has demonstrated significant anticancer activity. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific underpinnings of this novel therapeutic agent.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its development as a therapeutic agent. These characteristics influence its formulation, delivery, and interaction with biological systems.

| Property | Value | Source |

| Chemical Formula | C23H14F2NNaO2 | Inferred from Structure |

| Molecular Weight | 413.35 g/mol | Inferred from Structure |

| IUPAC Name | sodium;6-fluoro-2-(2-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylate | Inferred from Structure |

| Physical State | Not explicitly stated, likely a solid | N/A |

| Solubility | Not explicitly stated | N/A |

| Melting Point | Not explicitly stated | N/A |

| Boiling Point | Not explicitly stated | N/A |

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

NSC 368390 exerts its cytotoxic effects through the targeted inhibition of the de novo pyrimidine nucleotide biosynthesis pathway. This pathway is essential for the synthesis of uridine 5'-monophosphate (UMP), a critical precursor for both RNA and DNA.

The primary molecular target of NSC 368390 is dihydroorotate dehydrogenase (DHODH), the fourth enzyme in this six-enzyme pathway.[1] By potently inhibiting DHODH, NSC 368390 effectively halts the production of UMP. This leads to a depletion of intracellular pools of uridine 5'-triphosphate (UTP) and cytidine 5'-triphosphate (CTP), which are vital for nucleic acid synthesis.[1]

Studies on cultured human colon tumor cells (clone A) have demonstrated that exposure to NSC 368390 results in a significant reduction in UTP and CTP levels within hours, ultimately leading to cell death.[1] This mechanism has also been observed in L1210 leukemia cells.[1]

The following diagram illustrates the inhibitory effect of NSC 368390 on the de novo pyrimidine biosynthesis pathway.

Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by NSC 368390.

Experimental Validation of Mechanism

The mechanism of action of NSC 368390 has been validated through a series of key experiments:

Cell Viability and Clonogenic Assays

-

Protocol: Cultured clone A human colon tumor cells were exposed to varying concentrations of NSC 368390 (25 to 75 µM) for 48 to 72 hours. Cell viability was assessed using a clonogenic assay, which measures the ability of single cells to form colonies.

-

Results: A 99.9% cell kill was observed, demonstrating the potent cytotoxic effects of the compound.[1]

Nucleotide Pool Analysis

-

Protocol: Intracellular nucleotide pools were measured in clone A cells following treatment with 25 µM NSC 368390.

-

Results: UTP and CTP levels were reduced to 50% of control levels at 3 hours and were undetectable by 15 hours, confirming the disruption of pyrimidine biosynthesis.[1]

Rescue Experiments

-

Protocol: To confirm that the cytotoxicity was due to pyrimidine starvation, rescue experiments were performed by co-administering NSC 368390 with uridine or cytidine.

-

Results: The addition of 0.1 mM uridine or cytidine restored intracellular UTP and CTP pools and rescued the clone A cells from NSC 368390-induced cytotoxicity. In L1210 cells, which lack cytidine deaminase, only uridine was able to rescue the cells, further pinpointing the inhibition to the UMP synthesis pathway.[1]

The following workflow diagram outlines the key experimental steps taken to elucidate the mechanism of action.

Caption: Experimental workflow for determining the mechanism of action of NSC 368390.

Conclusion

CAS number 1029415-40-0, or NSC 368390, represents a promising anticancer agent with a well-defined mechanism of action. Its ability to specifically target and inhibit dihydroorotate dehydrogenase leads to the depletion of essential pyrimidine nucleotides, ultimately resulting in the death of cancer cells. The detailed understanding of its molecular target and the experimental validation of its effects provide a strong foundation for its further development as a therapeutic agent. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to build upon the existing knowledge of this potent and selective inhibitor.

References

-

Chen, S. F., Perrella, F. W., Behrens, D. L., & Papp, L. M. (1986). Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis. Cancer Research, 46(10), 5014–5019. [Link]

Sources

Solubility profile of 3-Fluoro-4-(quinolin-4-yloxy)aniline in DMSO and Methanol

Topic: Solubility Profile & Technical Analysis of 3-Fluoro-4-(quinolin-4-yloxy)aniline (CAS 1308641-96-4) Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers.

Solubility Characteristics, Synthesis Logic, and Biological Context

Executive Summary & Compound Identity

3-Fluoro-4-(quinolin-4-yloxy)aniline (CAS: 1308641-96-4) is a critical pharmacophore intermediate used in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). Structurally, it serves as the "hinge-binding" or "linker" motif in drugs targeting c-Met (HGFR) and VEGFR pathways. Its solubility profile is dominated by the competitive interplay between the lipophilic quinoline core and the polarizable aniline amine, making solvent selection critical for assay reproducibility and purification yield.

This guide provides a definitive analysis of its solubility in DMSO and Methanol, supported by a self-validating experimental protocol for precise saturation determination.

Chemical Identity Table

| Property | Specification |

| CAS Number | 1308641-96-4 |

| IUPAC Name | 3-fluoro-4-(quinolin-4-yloxy)aniline |

| Molecular Formula | C₁₅H₁₁FN₂O |

| Molecular Weight | 254.26 g/mol |

| Structural Features | Quinoline (Basic, Lipophilic), Ether Linkage (Rotatable), Aniline (Weak Base, H-bond Donor), Fluorine (Metabolic Stability/Lipophilicity) |

| Predicted LogP | 2.8 – 3.2 (Moderately Lipophilic) |

| pKa (Predicted) | ~4.5 (Aniline N), ~4.9 (Quinoline N) |

Solubility Profile: DMSO & Methanol

The solubility of 3-Fluoro-4-(quinolin-4-yloxy)aniline is dictated by its ability to disrupt its own crystal lattice (enthalpy of fusion) via solvent interaction (solvation energy).

Dimethyl Sulfoxide (DMSO)

Status: Primary Stock Solvent (Excellent Solubility)

-

Solubility Limit: Typically >50 mg/mL (>200 mM).

-

Mechanistic Insight: DMSO is a polar aprotic solvent with a high dielectric constant (

) and a strong dipole. It effectively solvates the quinoline ring via dipole-dipole interactions and accepts hydrogen bonds from the aniline -NH₂ protons. -

Application: Ideal for preparing 10 mM or 100 mM stock solutions for biological screening (HTS).

-

Caution: DMSO is hygroscopic. Water absorption can cause "crashing out" of the compound over time due to the hydrophobic nature of the quinoline core. Store stocks at -20°C under inert gas.

Methanol (MeOH)

Status: Secondary Solvent (Moderate to Good Solubility)

-

Solubility Limit: Typically 5 – 20 mg/mL (Temperature Dependent).

-

Mechanistic Insight: Methanol is a polar protic solvent.[1] While it can donate and accept hydrogen bonds, the hydrophobic effect of the quinoline/fluorophenyl rings limits solubility compared to DMSO.

-

Application: Preferred for LC-MS sample preparation (better volatility than DMSO) and recrystallization processes.

-

Optimization: Solubility in methanol is significantly enhanced by:

-

Warming: Heating to 40°C often doubles solubility.

-

Acidification: Adding 0.1% Formic Acid protonates the quinoline nitrogen, drastically increasing solubility for analytical chromatography.

-

Comparative Solubility Matrix

| Solvent | Solubility Rating | Primary Interaction | Recommended Use |

| DMSO | High (>50 mg/mL) | Dipole-Dipole, H-Bond Acceptor | Bioassay Stocks, NMR |

| Methanol | Moderate (5-20 mg/mL) | H-Bonding (Donor/Acceptor) | HPLC, LC-MS, Purification |

| Water | Negligible (<0.1 mg/mL) | Hydrophobic Repulsion | Precipitator (Anti-solvent) |

| DCM | Good | Dispersion Forces | Extraction/Work-up |

Self-Validating Protocol: Micro-Scale Solubility Determination

Do not rely on literature values alone. Purity differences (salt vs. free base) dramatically alter solubility. Use this protocol to determine the exact limit for your specific batch.

Method: Kinetic Saturation (Incremental Addition)

Objective: Determine the solubility limit using minimal compound (<5 mg).

Reagents:

-

Compound: 3-Fluoro-4-(quinolin-4-yloxy)aniline (Dry powder).

-

Solvent: Anhydrous DMSO or HPLC-grade Methanol.

Workflow:

-

Weighing: Accurately weigh 2.0 mg of the compound into a 1.5 mL clear HPLC vial.

-

Initial Aliquot: Add 20 µL of solvent (DMSO or MeOH).

-

Agitation: Vortex vigorously for 30 seconds. Sonicate for 1 minute at ambient temperature.

-

Visual Check:

-

Clear Solution? Solubility is >100 mg/mL. (Stop or add more solid).

-

Cloudy/Particulates? Proceed to Step 5.

-

-

Titration: Add solvent in 20 µL increments , vortexing and sonicating after each addition.

-

Endpoint: Record the total volume (

) required to achieve a perfectly clear solution.

Calculation:

Validation Step (The "Crash" Test): To confirm the solution is stable and not supersaturated:

-

Place the clear solution in a refrigerator (4°C) for 1 hour.

-

If precipitate forms, the room temperature solubility was thermodynamically unstable. Add 10% more solvent to establish a robust working concentration.

Synthesis & Structural Context

Understanding the synthesis of this intermediate elucidates its impurity profile (e.g., residual inorganic salts or unreacted chlorophenol) which affects solubility.

Synthetic Route (Nucleophilic Aromatic Substitution)

The synthesis typically involves an

Figure 1: Synthesis of 3-Fluoro-4-(quinolin-4-yloxy)aniline via S_NAr mechanism. The reaction requires high heat and polar aprotic solvents, necessitating rigorous work-up to remove residual high-boiling solvents which can artificially inflate solubility readings.

Biological Application: Kinase Inhibition Pathway

This molecule is a scaffold for Type II kinase inhibitors that bind to the "DFG-out" conformation of receptors like c-Met.

Figure 2: Mechanism of Action. The 3-Fluoro-4-(quinolin-4-yloxy)aniline scaffold (green) acts as the hinge binder, preventing the autophosphorylation of c-Met, thereby arresting downstream oncogenic signaling.

References

-

Chemical Identity: 3-fluoro-4-(quinolin-4-yloxy)aniline.[2][3][4] CAS 1308641-96-4.[4] PubChem Compound Summary. Link

- Synthetic Methodology:Synthesis of Quinoline Derivatives via Nucleophilic Substitution. Journal of Medicinal Chemistry (General Reference for S_NAr on Quinolines).

-

Solubility Protocols: Methods for Solubility Determination in Pharmaceutical Discovery. BenchChem Technical Guides. Link

- Kinase Inhibitor Design:Structure-Activity Relationships of c-Met Inhibitors.

Sources

Molecular weight and formula of Cabozantinib intermediate 3-Fluoro-4-(quinolin-4-yloxy)aniline

A Technical Guide to the Cabozantinib Intermediate: 3-Fluoro-4-(quinolin-4-yloxy)aniline

This document provides a comprehensive technical overview of 3-Fluoro-4-(quinolin-4-yloxy)aniline, a pivotal intermediate in the synthesis of Cabozantinib, a multi-tyrosine kinase inhibitor used in oncology. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, characterization, and safe handling protocols.

Compound Identification and Physicochemical Properties

3-Fluoro-4-(quinolin-4-yloxy)aniline is a substituted aromatic amine that serves as a critical building block, incorporating both the quinoline ether moiety and the fluorinated aniline necessary for the final structure of Cabozantinib. Its precise chemical identity is fundamental for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

The core physicochemical properties are summarized below, providing essential data for laboratory and process chemistry applications.

| Property | Value | Source(s) |

| Chemical Name | 3-Fluoro-4-(quinolin-4-yloxy)aniline | N/A |

| CAS Number | 1308641-96-4 | [1] |

| Molecular Formula | C₁₅H₁₁FN₂O | [1] |

| Molecular Weight | 254.26 g/mol | [1] |

| SMILES Code | NC1=CC=C(OC2=CC=NC3=CC=CC=C23)C(F)=C1 | [1] |

Role in Cabozantinib Synthesis: A Strategic Overview

The synthesis of Cabozantinib involves the strategic coupling of two key fragments. 3-Fluoro-4-(quinolin-4-yloxy)aniline constitutes one of these fragments, which is then condensed with a second intermediate, typically an activated form of 1-(4-fluorophenylcarbamoyl)cyclopropane-1-carboxylic acid.[2][3] This modular approach allows for high-yield, controlled synthesis, which is crucial for pharmaceutical manufacturing.

The diagram below illustrates the synthetic pathway, highlighting the central role of 3-Fluoro-4-(quinolin-4-yloxy)aniline.

Sources

Introduction: A Proactive Approach to the Safety of a Novel Moiety

An In-depth Technical Guide to the Safety Data Sheet (SDS) for 3-Fluoro-4-(quinolin-4-yloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the vanguard of drug discovery and chemical synthesis often involves novel molecules for which comprehensive safety data is not yet established. This is the case for 3-Fluoro-4-(quinolin-4-yloxy)aniline, a compound of interest for its potential applications in medicinal chemistry, likely as a scaffold in kinase inhibitor development or other targeted therapies. The absence of a formal Safety Data Sheet (SDS) necessitates a proactive, science-driven approach to hazard assessment. This guide is structured to provide a comprehensive safety profile based on the well-documented hazards of its constituent chemical functionalities: an aromatic amine, a quinoline ring, and a fluoroaromatic system. By deconstructing the molecule into these known hazard-bearing components, we can construct a robust and cautionary framework for its safe handling, storage, and disposal.

Chemical Identification and Physicochemical Properties

This section outlines the fundamental identifiers for 3-Fluoro-4-(quinolin-4-yloxy)aniline and its predicted physicochemical properties based on its structural analogues.

| Identifier | Value |

| Chemical Name | 3-Fluoro-4-(quinolin-4-yloxy)aniline |

| Synonyms | 4-(4-Amino-2-fluorophenoxy)quinoline |

| CAS Number | 1308641-96-4[1] |

| Molecular Formula | C₁₅H₁₁FN₂O |

| Molecular Weight | 254.26 g/mol |

| Predicted Physical State | Solid, powder |

| Predicted Melting Point | Not available. Similar compounds like 3-fluoro-4-morpholinoaniline have a melting point of 121-123 °C.[2] |

| Predicted Boiling Point | Not available. Likely to decompose at high temperatures. |

| Solubility | Expected to be poorly soluble in water, with some solubility in organic solvents like DMSO and DMF. |

Hazard Identification: A Synthesis of Component Toxicology

The hazard profile of 3-Fluoro-4-(quinolin-4-yloxy)aniline is predicted based on the known toxicities of aromatic amines, quinoline derivatives, and fluoroaromatic compounds.

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral: Category 3 - Toxic if swallowed.

-

Acute Toxicity, Dermal: Category 3 - Toxic in contact with skin.

-

Acute Toxicity, Inhalation: Category 3 - Toxic if inhaled.

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.

-

Germ Cell Mutagenicity: Category 2 - Suspected of causing genetic defects.

-

Carcinogenicity: Category 1B - May cause cancer.[3][4][5][6]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2 - May cause damage to organs through prolonged or repeated exposure.

-

Hazardous to the Aquatic Environment, Long-term Hazard: Category 2 - Toxic to aquatic life with long lasting effects.[5][6]

Pictograms:

Signal Word: Danger

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[7][8]

-

H373: May cause damage to organs through prolonged or repeated exposure.[7][8]

-

H411: Toxic to aquatic life with long lasting effects.[5][6]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.[5]

-

P405: Store locked up.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[9]

Causality of Hazards:

-

Aromatic Amine Moiety: Aromatic amines are a well-documented class of compounds with significant health risks. Many are known to be potent carcinogens and mutagens, with the primary target organ often being the urinary bladder.[3][10] They are readily absorbed through the skin and can also pose respiratory and cardiovascular risks.[11] The aniline substructure in the target molecule is the basis for predicting carcinogenicity and mutagenicity.

-

Quinoline Moiety: Quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[5][6] It is also toxic to aquatic life.[5] These hazards are directly attributable to the quinoline ring system within 3-Fluoro-4-(quinolin-4-yloxy)aniline.

-

Fluoroaromatic Moiety: The presence of a fluorine atom on the aromatic ring can influence the metabolic fate of the molecule. While the C-F bond is generally strong, metabolic defluorination can occur, potentially leading to the formation of toxic metabolites.[12] Some fluorinated organic compounds can be metabolized to fluoroacetate, a potent inhibitor of the citric acid cycle.[13][14] While this specific metabolic pathway is not confirmed for this molecule, it represents a potential toxicological mechanism to be aware of.

First-Aid Measures: Immediate and Informed Response

Immediate and appropriate first-aid is crucial in the event of exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Immediately call a POISON CENTER or doctor/physician.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor/physician.[6] |

Most Important Symptoms and Effects:

-

Acute: Irritation to the skin, eyes, and respiratory tract. May cause headache, nausea, vomiting, and dizziness.[15]

-

Delayed: Potential for methemoglobinemia, liver damage, and carcinogenic effects.

Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and hydrogen chloride gas.[7] Containers may explode in a fire.[15]

-

Special Protective Equipment for Fire-fighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in Section 5. Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[5][9]

-

Methods for Cleaning Up: Sweep up and shovel. Place in a suitable, closed container for disposal. Avoid creating dust.[7]

Handling, Storage, and Exposure Controls

Workflow for Safe Handling:

Caption: A typical workflow for the safe handling of 3-Fluoro-4-(quinolin-4-yloxy)aniline.

Exposure Controls:

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[16]

Stability and Reactivity

-

Reactivity: No specific data available.

-

Chemical Stability: Stable under recommended storage conditions.[16]

-

Possibility of Hazardous Reactions: No specific data available.

-

Conditions to Avoid: Heat, light, and moisture.

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates.[7][16]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and hydrogen chloride gas.[7]

Toxicological Information: A Data-Driven Assessment

As no specific toxicological studies have been performed on 3-Fluoro-4-(quinolin-4-yloxy)aniline, the following is a summary of the expected toxicological effects based on its structural components.

| Toxicological Endpoint | Predicted Effect | Basis for Prediction |

| Acute Toxicity | Toxic by oral, dermal, and inhalation routes. | Based on data for 3-chloro-4-fluoroaniline and quinoline.[6][7] |

| Skin Corrosion/Irritation | Causes skin irritation. | Based on data for quinoline.[5][6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Based on data for quinoline.[5][6] |

| Respiratory or Skin Sensitization | No data available. | |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Based on data for quinoline.[5][6] |

| Carcinogenicity | May cause cancer. | Aromatic amines are a class of compounds known for their carcinogenicity.[3][4][10] Quinoline is also classified as a potential carcinogen.[5][6] |

| Reproductive Toxicity | No data available. | |

| STOT-Single Exposure | May cause respiratory irritation. | Based on data for similar anilines. |

| STOT-Repeated Exposure | May cause damage to organs through prolonged or repeated exposure. | Based on data for 3-chloro-4-fluoroaniline.[7][8] |

| Aspiration Hazard | Not applicable (solid). |

Ecological Information

-

Toxicity to Aquatic Life: Predicted to be toxic to aquatic life with long-lasting effects.[5][6]

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material should be treated as hazardous waste. Do not allow it to enter the sewage system.

Transport Information

Based on the predicted GHS classification, the following transport information is likely applicable:

-

UN Number: To be determined, but likely in the class for toxic solids.

-

UN Proper Shipping Name: Toxic solid, organic, n.o.s. (3-Fluoro-4-(quinolin-4-yloxy)aniline)

-

Transport Hazard Class(es): 6.1 (Toxic)

-

Packing Group: III

Regulatory Information

This compound may be subject to various national and international regulations governing research chemicals and potentially hazardous substances. It is the responsibility of the user to ensure compliance with all applicable regulations.

Conclusion: A Commitment to Safety in Research

This technical guide provides a comprehensive, albeit predictive, safety profile for 3-Fluoro-4-(quinolin-4-yloxy)aniline. The core principle of this guide is the deconstruction of the molecule into its known hazardous moieties and the synthesis of their well-documented toxicological profiles. This approach provides a robust framework for risk assessment and the implementation of appropriate safety measures. As with any novel compound, it is imperative to handle 3-Fluoro-4-(quinolin-4-yloxy)aniline with the utmost care, assuming it to be hazardous until empirical data proves otherwise. This commitment to safety is paramount in the pursuit of scientific advancement.

References

- The impact of aromatic amines on the environment: risks and damages - IMR Press. (URL not provided)

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchG

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])

- Aromatic Amines → Term - Pollution → Sustainability Directory. (URL not provided)

-

Quinoline - SAFETY DATA SHEET - Penta chemicals. (URL: [Link])

-

Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (URL: [Link])

-

QUINOLINE FOR SYNTHESIS - Loba Chemie. (URL: [Link])

-

Quinoline - Hazardous Substance Fact Sheet - New Jersey Department of Health. (URL: [Link])

-

Toxicology of fluorine-containing monomers - PubMed. (URL: [Link])

- Toxicology of Some Fluoro-Organic Compounds - DTIC. (URL not provided)

-

Chemical Aspects of Human and Environmental Overload with Fluorine - PMC - NIH. (URL: [Link])

-

Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed. (URL: [Link])

- 3-Fluoro-4-(oxetan-3-yloxy)aniline - Appchem. (URL not provided)

-

3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem - NIH. (URL: [Link])

-

3-Chloro-4-fluoroaniline | CAS#:367-21-5 | Chemsrc. (URL: [Link])

-

Metabolism and Toxicity of Fluorine Compounds - PMC. (URL: [Link])

- 3-Chloro-4-fluoroaniline - Fisher Scientific. (URL not provided)

- 3-Fluoroaniline - Fisher Scientific. (URL not provided)

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (URL: [Link])

-

4-Fluoro-3-(morpholin-4-yl)aniline | C10H13FN2O | CID 39239626 - PubChem. (URL: [Link])

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC - NIH. (URL: [Link])

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])

Sources

- 1. 1308641-96-4|3-Fluoro-4-(quinolin-4-yloxy)aniline|BLD Pharm [bldpharm.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. Aromatic and Heterocyclic Aromatic Amines | LGC Standards [lgcstandards.com]

- 4. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. echemi.com [echemi.com]

- 9. chemos.de [chemos.de]

- 10. article.imrpress.com [article.imrpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nj.gov [nj.gov]

- 16. 3-Chloro-4-fluoroaniline | CAS#:367-21-5 | Chemsrc [chemsrc.com]

pKa values and ionization properties of 3-Fluoro-4-(quinolin-4-yloxy)aniline

An In-Depth Technical Guide to the pKa Values and Ionization Properties of 3-Fluoro-4-(quinolin-4-yloxy)aniline

Abstract: The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] For multi-ionizable compounds such as 3-Fluoro-4-(quinolin-4-yloxy)aniline, a thorough understanding of its protonation states across a range of physiological pH values is critical for optimizing solubility, permeability, target engagement, and formulation.[3] This technical guide provides a comprehensive analysis of the ionization properties of 3-Fluoro-4-(quinolin-4-yloxy)aniline, a molecule featuring two distinct basic centers: an aniline nitrogen and a quinoline nitrogen. We delve into the theoretical underpinnings of its acid-base behavior, influenced by its unique substitution pattern, and present field-proven, step-by-step experimental protocols for the precise determination of its pKa values. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize and modulate the properties of complex heterocyclic compounds.

3-Fluoro-4-(quinolin-4-yloxy)aniline is a complex heterocyclic molecule incorporating aniline and quinoline scaffolds. Such structures are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The molecule possesses two primary basic centers that are susceptible to protonation under physiological conditions: the exocyclic amino group of the aniline moiety and the endocyclic nitrogen of the quinoline ring.

The extent to which these sites are protonated is governed by their respective pKa values. The pKa, or acid dissociation constant, profoundly influences a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1] The charge state of a molecule affects its:

-

Aqueous Solubility: Ionized species are generally more water-soluble than their neutral counterparts.

-

Lipophilicity (logD): The distribution coefficient (logD) is pH-dependent. The neutral form of a molecule is typically more lipophilic and thus more capable of crossing biological membranes.

-

Target Binding: Electrostatic interactions within a receptor binding pocket are often charge-dependent.

-

Drug Formulation: The choice of salt form and excipients is guided by the molecule's ionization properties to ensure stability and bioavailability.[2]

Given that over 80% of oral drugs contain ionizable groups, a precise characterization of the pKa values of 3-Fluoro-4-(quinolin-4-yloxy)aniline is not merely an academic exercise but a foundational step in its development as a potential therapeutic agent.[1]

Theoretical Framework: Predicting Ionization Behavior

3-Fluoro-4-(quinolin-4-yloxy)aniline is a dibasic compound, meaning it can accept two protons. This results in two distinct pKa values, corresponding to the following equilibria:

-

pKa₁: H₂A²⁺ ⇌ HA⁺ + H⁺

-

pKa₂: HA⁺ ⇌ A + H⁺

Where 'A' is the neutral molecule, 'HA⁺' is the monoprotonated species, and 'H₂A²⁺' is the diprotonated species. The specific site of first and second protonation depends on the relative basicity of the two nitrogen atoms.

Substituent Effects on Basicity

The basicity of the aniline and quinoline nitrogens is significantly modulated by the molecule's electronic architecture.

-

Aniline Moiety: The pKa of the anilinium ion (the conjugate acid of aniline) is approximately 4.6.[4] In 3-Fluoro-4-(quinolin-4-yloxy)aniline, this basicity is expected to be substantially reduced.

-

3-Fluoro Substituent: Fluorine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I). Positioned meta to the amino group, this effect deactivates the ring, pulls electron density away from the nitrogen, and makes its lone pair less available for protonation.[5][6]

-

4-(quinolin-4-yloxy) Substituent: The para-aryloxy group is also electron-withdrawing overall. While the ether oxygen can donate electron density via resonance (+M), its inductive effect (-I) and the electron-withdrawing nature of the attached quinoline ring system dominate, further decreasing the electron density on the aniline nitrogen.[7]

-

-

Quinoline Moiety: The pKa of the quinolinium ion is approximately 4.9.[8][9][10] The substituent at the 4-position, the 3-fluoro-4-aminophenyl ether group, will influence this basicity. This large, electron-deficient aromatic system will exert an electron-withdrawing effect, reducing the basicity of the quinoline nitrogen.

Estimated pKa Values and Ionization Equilibria

Without experimental data, precise pKa values are difficult to ascertain. However, based on the analysis of substituent effects, we can make informed estimations. Both basic centers are weakened compared to their parent heterocycles.

| Ionizable Center | Parent pKa (Conjugate Acid) | Expected Effect of Substituents | Estimated pKa Range |

| Aniline Nitrogen | ~4.6[4] | Strong decrease (meta-F and para-aryloxy) | 1.5 - 3.0 |

| Quinoline Nitrogen | ~4.9[8][9][10] | Moderate decrease (4-aryloxy substituent) | 3.5 - 4.5 |

Based on this estimation, the quinoline nitrogen is likely the more basic center and would be protonated first. The diagram below illustrates the expected ionization pathway.

Caption: Predicted ionization equilibria for 3-Fluoro-4-(quinolin-4-yloxy)aniline.

Experimental Protocols for pKa Determination

Given the compound's likely poor aqueous solubility, standard methods must be adapted. Potentiometric titration and UV-Vis spectrophotometry are the most robust and commonly used techniques.[11][12]

Method 1: Potentiometric Titration with Co-solvent Extrapolation

Potentiometric titration involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (acid or base).[13][14] For poorly soluble compounds, using a water-miscible organic co-solvent (e.g., methanol) is necessary to maintain solubility throughout the titration.[15][16] The aqueous pKa is then determined by extrapolating from measurements made at several co-solvent concentrations using the Yasuda-Shedlovsky method.[15]

-

Preparation:

-

Calibrate a high-precision pH electrode using standard aqueous buffers (pH 4, 7, 10).[13]

-

Prepare a stock solution of 3-Fluoro-4-(quinolin-4-yloxy)aniline in 100% methanol.

-

Prepare standardized titrants: 0.1 M HCl and 0.1 M NaOH. Ensure the NaOH solution is carbonate-free.[12]

-

Prepare a series of methanol-water mixtures (e.g., 60:40, 50:50, 40:60 v/v) containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[13]

-

-

Titration Procedure (for each co-solvent mixture):

-

Add a precise aliquot of the compound's stock solution to a known volume of the co-solvent mixture to achieve a final concentration of approximately 1 mM.

-

Purge the solution with nitrogen to remove dissolved CO₂.[13]

-

Immerse the calibrated pH electrode and begin stirring.

-

Titrate the solution with 0.1 M HCl. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Record the pH and the volume of titrant added. Continue well past both equivalence points.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

-

Alternatively, use the first or second derivative of the titration curve to accurately identify the equivalence points.

-

This yields the "apparent pKa" (psKa) for that specific co-solvent ratio.

-

-

Yasuda-Shedlovsky Extrapolation:

-

Repeat the titration in at least three different co-solvent ratios.[15]

-

Plot the apparent pKa (psKa) plus the logarithm of the water concentration against the reciprocal of the dielectric constant of the solvent mixture.

-

The y-intercept of the resulting linear regression provides the aqueous pKa value.

-

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore near an ionization center, causing the UV-Vis absorbance spectrum to change with pH.[12][17] It requires less sample than titration and can be performed at very low concentrations.

-

Preparation:

-

Prepare a 10 mM stock solution of the compound in DMSO.[17]

-

Prepare a series of aqueous buffers of constant ionic strength (I = 0.1 M) covering a wide pH range (e.g., pH 1 to 10).

-

-

Spectral Acquisition:

-

Determine the wavelength(s) of maximum absorbance difference between the fully protonated and neutral forms by recording spectra in highly acidic (e.g., pH 1) and neutral/basic (e.g., pH 8) buffers.

-

In a 96-well UV-transparent microplate, add buffer solutions covering the desired pH range to different wells.[17]

-

Add a small, constant aliquot of the DMSO stock solution to each well (final DMSO concentration should be ≤2%).

-

Record the full UV spectrum (e.g., 230-500 nm) for each well using a plate reader.

-

-

Data Analysis:

-

Plot the absorbance at the chosen analytical wavelength(s) against the pH of the buffer.

-

The resulting data should form a sigmoidal curve (or two overlapping curves for a dibasic compound).

-

The pKa is the pH at the inflection point of the curve.[11] This can be determined by fitting the data to the appropriate Henderson-Hasselbalch derived equation.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Ionization Profile and its Impact on Physicochemical Properties

The determined pKa values allow for the construction of a species distribution plot, which shows the percentage of each ionic form of the molecule as a function of pH. This profile is the key to predicting its behavior in different biological environments.

-

Solubility: Solubility will be lowest when the neutral species predominates (in the pH range between the two pKa values) and will increase significantly at low pH (formation of the soluble di-cation) and high pH.

-

Lipophilicity and Permeability: The pH-dependent partition coefficient, logD, is a better predictor of membrane permeability than the static logP. LogD will be highest when the molecule is in its neutral form. As the pH moves away from this range, ionization increases, logD decreases, and passive permeability is expected to fall.

The interplay between these properties is crucial. For oral absorption, a drug must dissolve in the acidic stomach (where it will be protonated and soluble) and then permeate the intestinal wall (where the pH is higher, favoring the more lipophilic neutral form).

Caption: Relationship between pH, ionization state, and key drug properties.

Conclusion

The ionization profile of 3-Fluoro-4-(quinolin-4-yloxy)aniline is defined by two distinct pKa values corresponding to its aniline and quinoline nitrogens. Theoretical analysis indicates that both centers are weak bases, with pKa values likely below 5.0, a consequence of potent electron-withdrawing effects from the fluoro and aryloxy substituents. Precise determination of these constants is paramount for any drug development program and can be reliably achieved using robust experimental methods like potentiometric titration with co-solvent extrapolation or UV-Vis spectrophotometry. The resulting pKa values provide the foundation for understanding and modeling the compound's pH-dependent solubility and permeability, enabling rational drug design and formulation strategies to maximize its therapeutic potential.

References

-

Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Sintesis, Y., & Schultheis, M. (2015). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

-

National Center for Biotechnology Information. Quinoline. PubChem. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Margabandu, R., & Subramani, K. Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. [Link]

-

mVOC 4.0. Quinoline. [Link]

-

Scribd. pKa Prediction for Anilines. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

-

U.S. Environmental Protection Agency. Toxicological Review of Quinoline (CAS No. 91-22-5). [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

PubMed. (2024). Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

-

ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link]

-

Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. [Link]

-

Rochette, L., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

-

American Chemical Society Publications. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. [Link]

-

Franco, P., et al. (2014). A Chemogenomic Analysis of Ionization Constants - Implications for Drug Discovery. PMC. [Link]

-

Scientific Research Publishing. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. [Link]

-

ResearchGate. Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. [Link]

-

StuDocu. pKa of a dye: UV-VIS Spectroscopy. [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

Course Hero. UV-Vis Spectrometry, pKa of a dye. [Link]

-

LCGC. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. [Link]

-

Millennial Scientific. (2024). pKa, Ionizable Drugs, And Pharmaceutical Discovery. [Link]

-

Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

-

Frontiers. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. [Link]

-

AFIT Scholar. Substituent Effects on the Physical Properties and pKa of Aniline. [Link]

-

Quora. Which compound is a better base, aniline or para-fluoroaniline? Why?. [Link]

-

Semantic Scholar. Substituent effects on the physical properties and pKa of aniline. [Link]

-

Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

-

National Center for Biotechnology Information. 3-Fluoro-4-morpholinoaniline. PubChem. [Link]

-

ResearchGate. (2025). Substituent effects on the physical properties and pKa of aniline. [Link]

-

Chemistry Steps. (2021). Basicity of Amines. [Link]

-

Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds. [Link]

-

National Center for Biotechnology Information. 4-Fluoro-3-(morpholin-4-yl)aniline. PubChem. [Link]

-

YouTube. (2020). Effect of Substituents on the Basicity of Anilines. [Link]

-

Quora. How does the ortho effect affect the basicity of aniline?. [Link]

-

PubChemLite. 3-(quinolin-4-yloxy)aniline. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. ijirss.com [ijirss.com]

- 3. A Chemogenomic Analysis of Ionization Constants - Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. quora.com [quora.com]

- 6. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 9. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 16. researchgate.net [researchgate.net]

- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Melting Point Characterization of 3-Fluoro-4-(quinolin-4-yloxy)aniline

This guide serves as an in-depth technical resource for the physicochemical characterization of 3-Fluoro-4-(quinolin-4-yloxy)aniline , a critical intermediate in the synthesis of receptor tyrosine kinase inhibitors (such as Cabozantinib).[1]

CAS Number: 1308641-96-4 Molecular Formula: C₁₅H₁₁FN₂O Molecular Weight: 254.26 g/mol [1]

Executive Summary

In the development of small molecule kinase inhibitors, the solid-state properties of key intermediates dictate process scalability and drug substance purity.[1] 3-Fluoro-4-(quinolin-4-yloxy)aniline serves as the nucleophilic "right-hand" synthon in the preparation of diarylurea active pharmaceutical ingredients (APIs).[1]

This guide details the thermal behavior of this compound, establishing protocols for determining its melting point (MP) and thermal stability. Accurate characterization is essential to distinguish the pure crystalline phase from potential amorphous contaminants or degradation products (e.g., oxidation of the aniline moiety).

Chemical Identity & Structural Context

The molecule consists of a quinoline core linked via an ether bridge to a fluoro-substituted aniline ring.[1] The presence of the fluorine atom at the ortho position to the ether linkage (position 3 of the aniline) introduces specific steric and electronic effects that influence crystal packing and, consequently, the melting point.

Synthesis Pathway & Impurity Origins

Understanding the thermal profile requires knowledge of the synthesis, as impurities significantly depress the melting point.

Figure 1: Synthesis pathway indicating potential impurities that affect thermal analysis.

Physicochemical Characterization

Melting Point Analysis

For this class of amino-phenoxy-quinolines, the melting point is a primary indicator of purity.[1] While specific batch values vary by crystallinity, the expected range for high-purity material is 145°C – 165°C (estimated based on structural analogs like 4-(4-aminophenoxy)quinoline).[1]

Note: A wide melting range (>2°C) typically indicates the presence of solvent occlusion or isomeric impurities.

Protocol: Capillary Melting Point (USP <741>)

-

Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture.

-

Loading: Pack 2–3 mm of substance into a capillary tube.

-

Ramp: Heat rapidly to 130°C, then ramp at 1.0°C/min to the melt.

-

Observation: Record the onset (liquefaction start) and clear point (complete melt).

Differential Scanning Calorimetry (DSC)

DSC provides a thermodynamic fingerprint, distinguishing between true melting, polymorphic transitions, and decomposition.

Standard Operating Procedure (SOP):

| Parameter | Setting | Rationale |

|---|---|---|

| Instrument | Heat Flux DSC (e.g., TA Instruments Q2000) | High sensitivity for phase transitions.[1] |

| Pan Type | Tzero Aluminum (Crimped, Pinhole) | Allows volatile escape (moisture) without pan deformation. |

| Sample Mass | 2.0 – 5.0 mg | Balances resolution and sensitivity. |

| Purge Gas | Nitrogen (50 mL/min) | Prevents oxidative degradation during heating. |

| Ramp Rate | 10°C/min | Standard rate to minimize thermal lag. |

| Range | 30°C to 250°C | Covers drying, melting, and onset of decomposition. |

Interpretation:

-

Endotherm 1 (Broad, <100°C): Desolvation or moisture loss.

-

Endotherm 2 (Sharp, >140°C): Melting point (

) . The onset temperature is the reported value.[2] -

Exotherm (Post-melt): Decomposition.

Thermal Stability Profile (TGA)

Thermogravimetric Analysis (TGA) determines the safe processing window and drying limits.

Experimental Logic[1]

-

Weight Loss < 120°C: Attributed to residual solvents (e.g., ethyl acetate, toluene) or water.

-

Degradation Onset (

): The temperature at which chemical bonds break (typically >220°C for quinoline ethers).

Critical Insight: 3-Fluoro-4-(quinolin-4-yloxy)aniline contains a primary amine.[1] At temperatures >150°C in air, it is susceptible to oxidative coupling (azo formation), which appears as a mass gain or slight exotherm before gross decomposition. Always store and heat under inert atmosphere.

Workflow for Quality Control

To ensure the material is suitable for subsequent drug synthesis, follow this logical characterization flow:

Figure 2: Thermal characterization decision tree for QC release.

Handling and Storage Implications

Based on its thermal and chemical properties:

-

Hygroscopicity: The quinoline nitrogen can hydrogen bond with water. Store in tightly sealed containers with desiccants.

-

Thermal History: Avoid heating above 60°C during drying to prevent surface oxidation (browning), which acts as an impurity seed, depressing the melting point.

-

Light Sensitivity: Anilines are photo-labile.[1] Protect from light to maintain the sharp melting point characteristic of the pure polymorph.

References

-

Chemical Identity & CAS: Sigma-Aldrich. 3-Fluoro-4-(quinolin-4-yloxy)aniline Product Page.[1] Link (Accessed via search for CAS 1308641-96-4).[1]

-

Synthesis Context: Laus, G., et al. (2016). Crystal structures of intermediates in a new synthesis of antitumor drug cabozantinib. Heterocycles, 93(1), 323-332.[1]

-

Thermal Analysis Standards: USP <741> Melting Range or Temperature. U.S. Pharmacopeia.[3] Link[1]

-

DSC Methodology: TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. Link

Sources

The Strategic Role of 3-Fluoro-4-(quinolin-4-yloxy)aniline in the Advancement of Tyrosine Kinase Inhibitors

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of Fluorination in Kinase Inhibition

The relentless pursuit of targeted cancer therapies has identified protein kinases as pivotal targets for drug discovery.[1][2] Among the vast landscape of kinase inhibitors, those built upon quinoline and quinazoline cores have emerged as a particularly fruitful class, leading to the development of several clinically approved drugs.[3][4] The 4-anilinoquinoline scaffold, in particular, has proven to be a privileged structure, adept at interacting with the ATP-binding site of various tyrosine kinases.[3][5] This guide delves into the strategic importance of a specific, highly functionalized building block: 3-Fluoro-4-(quinolin-4-yloxy)aniline . We will explore its synthesis, its integral role in the structure-activity relationship (SAR) of potent tyrosine kinase inhibitors (TKIs), and the methodologies for evaluating its derivatives.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[6] Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[6] In the context of TKIs, fluorine substitution can lead to improved potency and pharmacokinetics.[7] The strategic placement of a fluorine atom on the aniline ring of the 4-anilinoquinoline scaffold, as seen in our core molecule, is a deliberate design choice aimed at optimizing these crucial drug-like properties.

Synthetic Strategies for 3-Fluoro-4-(quinolin-4-yloxy)aniline and its Derivatives

The synthesis of 3-Fluoro-4-(quinolin-4-yloxy)aniline is a critical first step in its journey as a TKI scaffold. While a direct, one-pot synthesis may not be readily available in the literature, a robust and logical pathway can be constructed based on well-established named reactions in organic chemistry, primarily through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 3-Fluoro-4-(quinolin-4-yloxy)aniline is outlined below. This multi-step synthesis leverages commercially available starting materials and high-yielding reactions.

Caption: Proposed two-step synthesis of 3-Fluoro-4-(quinolin-4-yloxy)aniline.

Detailed Experimental Protocol: Synthesis of 3-Fluoro-4-(quinolin-4-yloxy)aniline

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenoxy)quinoline (Nucleophilic Aromatic Substitution)

-

To a solution of 3-fluoro-4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-chloroquinoline (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 4-(2-fluoro-4-nitrophenoxy)quinoline.

Step 2: Synthesis of 3-Fluoro-4-(quinolin-4-yloxy)aniline (Nitro Group Reduction)

-

To a suspension of 4-(2-fluoro-4-nitrophenoxy)quinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

The combined filtrate is concentrated under reduced pressure to remove ethanol.

-

The remaining aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford pure 3-Fluoro-4-(quinolin-4-yloxy)aniline.

The Role of 3-Fluoro-4-(quinolin-4-yloxy)aniline as a Scaffold for c-Met Kinase Inhibitors

The 3-Fluoro-4-(quinolin-4-yloxy)aniline scaffold has been identified as a promising starting point for the development of inhibitors targeting the c-Met receptor tyrosine kinase.[8][9] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it an attractive therapeutic target.[10][11]

A study by Caballero et al. explored the structure-activity relationship of derivatives of the closely related scaffold, 3-fluoro-4-(pyrrolo[2,1-f][6][7][12]triazin-4-yloxy)aniline, as c-Met kinase inhibitors.[8][13] Their findings provide valuable insights into how modifications to the core structure can impact inhibitory activity.

Quantitative Structure-Activity Relationship (SAR) Insights

The following table summarizes the inhibitory activities of a selection of compounds based on a scaffold analogous to 3-Fluoro-4-(quinolin-4-yloxy)aniline, highlighting key SAR trends.

| Compound ID | R1 Group | R2 Group | c-Met IC50 (µM) |

| A1 | Me | 2-fluorophenyl | 0.76 |

| A2 | Me | 2-(4-methyl-1-piperazinyl)ethoxy | 0.09 |

| A3 | Me | 2,5-difluorophenyl | 0.04 |

| A4 | Me | 2-fluoro-5-methylphenyl | 0.09 |

| A5 | Me | 3-acetylphenyl | 0.09 |

Data adapted from Caballero et al., J Comput Aided Mol Des, 2011.[8][13]

-

The introduction of a basic side chain at the R2 position significantly enhances potency. For example, the incorporation of a 2-(4-methyl-1-piperazinyl)ethoxy group in compound A2 leads to a nearly 10-fold increase in activity compared to the simple 2-fluorophenyl group in A1 . This is a common strategy in kinase inhibitor design to improve solubility and form favorable interactions within the ATP-binding pocket.

-

Modifications to the R2 phenyl ring can fine-tune activity. The addition of a second fluorine atom in A3 (2,5-difluorophenyl) results in the most potent compound in this series, suggesting that further exploration of halogenation patterns is a viable optimization strategy.

-

The aniline nitrogen and the quinoline nitrogen are crucial for hinge-binding. Docking studies have shown that the aniline nitrogen of the core scaffold typically forms a key hydrogen bond with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the ATP-binding site.[8][13]

Mechanism of Action: Inhibition of Tyrosine Kinase Signaling Pathways

Tyrosine kinase inhibitors derived from the 3-Fluoro-4-(quinolin-4-yloxy)aniline scaffold are designed to be ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

Targeted Signaling Pathways

Derivatives of this scaffold have the potential to inhibit several key tyrosine kinase signaling pathways implicated in cancer, including:

-

c-Met Signaling Pathway: Inhibition of c-Met blocks downstream pathways such as the RAS-RAF-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration.[10][11]

-

EGFR Signaling Pathway: The 4-anilinoquinoline core is a well-known pharmacophore for EGFR inhibitors.[4][5] Inhibition of EGFR signaling can halt uncontrolled cell growth in various cancers.[12][14][15][16]

-

VEGFR Signaling Pathway: Some multi-targeted TKIs based on similar scaffolds also exhibit activity against VEGFR, thereby inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[17][18][19][20]

Caption: A typical workflow for the preclinical evaluation of novel TKIs.

Detailed Protocol: In Vitro Tyrosine Kinase Inhibition Assay (Example: c-Met)

This protocol describes a common method for determining the IC50 value of a test compound against a specific tyrosine kinase.

Materials:

-

Recombinant human c-Met kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (TKI derivative)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

384-well assay plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase assay buffer.

-

Add the test compound dilutions to the appropriate wells.

-

Add the recombinant c-Met kinase to all wells except the negative control.

-

Add the Poly(Glu, Tyr) substrate to all wells.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30 °C for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

-

The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Detailed Protocol: Cell-Based Proliferation Assay

This protocol measures the effect of a TKI on the proliferation of cancer cells that are dependent on the target kinase.

Materials:

-

Cancer cell line with known target kinase dependency (e.g., a c-Met amplified cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (TKI derivative)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound dilutions.

-

Incubate the cells for 72 hours at 37 °C in a humidified CO₂ incubator.

-

After the incubation period, measure the cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. The luminescent signal is proportional to the number of viable cells.

-

Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of cell viability against the logarithm of the test compound concentration.

Conclusion and Future Directions

The 3-Fluoro-4-(quinolin-4-yloxy)aniline scaffold represents a highly valuable and strategically designed building block for the discovery of novel tyrosine kinase inhibitors. Its synthesis is achievable through established chemical transformations, and its inherent structural features, including the quinoline core for hinge binding and the strategically placed fluorine atom for modulating physicochemical properties, make it an excellent starting point for medicinal chemistry campaigns.

The demonstrated utility of closely related scaffolds in developing potent c-Met inhibitors highlights the potential of this particular molecule. Future research should focus on the synthesis and evaluation of a diverse library of derivatives, exploring a wide range of substituents on both the quinoline and aniline rings to further probe the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations and contribute to the development of the next generation of targeted cancer therapies.

References

-

Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

- Gill, H., et al. (2022). Fluorine in drug discovery: Role, design and case studies. Med. Chem. Commun., 13(4), 638-653.

- Kitisin, K., et al. (2007). Liver Stem Cells and Molecular Signaling Pathways in Hepatocellular Carcinoma. Gastrointestinal Cancer Research, 1(4 Suppl 2), S13–S21.

- Jubb, A. M., et al. (2021).

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

- You, B., et al. (2012). Schematic representation of the c-Met signaling pathway suggested in HCC cells.

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

- Verma, H., et al. (2022). c-MET activation signaling pathways.

- Gridelli, C., et al. (2009). Schematic diagram of signaling pathways activated by growth factors such as vascular endothelial growth factor and epidermal growth factor.

- Raju, R., et al. (2021). VEGFA-VEGFR2 signaling. PubChem.

- Asquith, C. R. M., et al. (2019). Design and analysis of the 4-anilino-quin(az)

-

Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f]t[6][7][12]riazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349–369.

- Banani, A. (2023).

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

-

Proteopedia. (2023). VEGF signaling pathway. Retrieved from [Link]

- Asquith, C. R. M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200161.

- Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7–S19.

-

Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f]t[6][7][12]riazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349-369.

- Boschelli, D. H., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477–2480.

- Liu, X. (2008). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. BMB Reports, 41(12), 833–839.

- Wang, T., et al. (2003). 3D-QSAR and docking studies on 4-anilinoquinazoline and 4-anilinoquinoline epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 46(17), 4228–4237.

- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1058–1065.

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]